BenchChemオンラインストアへようこそ!

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide

Ligand efficiency Fragment-based drug discovery Indole sulfonamide scaffold

2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide (CAS 898431-03-3, molecular formula C₁₉H₂₀N₂O₃S, molecular weight 356.44 g/mol) is a synthetic indole derivative belonging to the benzylsulfonyl-indole-acetamide class. Its structure features a 3-benzylsulfonyl-substituted 1H-indole core linked via an N1-acetamide bridge to a mono-N-ethylamide side chain.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 898431-03-3
Cat. No. B2717494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide
CAS898431-03-3
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H20N2O3S/c1-2-20-19(22)13-21-12-18(16-10-6-7-11-17(16)21)25(23,24)14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,20,22)
InChIKeyWUSWHRYUOBKDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide (CAS 898431-03-3): Procurement-Relevant Profile for a Mono-Ethyl Indole Sulfonamide Scaffold


2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide (CAS 898431-03-3, molecular formula C₁₉H₂₀N₂O₃S, molecular weight 356.44 g/mol) is a synthetic indole derivative belonging to the benzylsulfonyl-indole-acetamide class . Its structure features a 3-benzylsulfonyl-substituted 1H-indole core linked via an N1-acetamide bridge to a mono-N-ethylamide side chain. This compound is primarily supplied as a research-grade chemical (typical purity ≥95%) for use as a synthetic building block and pharmacological probe in medicinal chemistry [1]. The benzylsulfonyl-indole scaffold has been broadly investigated for its ability to modulate diverse biological targets including secreted phospholipase A₂ (sPLA₂), cytosolic phospholipase A₂α (cPLA₂α), cyclooxygenase-2 (COX-2), hedgehog signaling, and various cancer-related kinases, making it a versatile entry point for structure-activity relationship (SAR) exploration [2][3].

Why Generic Indole-Sulfonamide Substitution Fails: The Functional Consequences of N-Ethyl Acetamide in 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide (CAS 898431-03-3)


Within the benzylsulfonyl-indole-acetamide series, the N-substituent on the acetamide terminus exerts a decisive influence on hydrogen-bond donor/acceptor capacity, molecular volume, lipophilicity, and ultimately target engagement. The N-ethylacetamide moiety in CAS 898431-03-3 confers a single hydrogen-bond donor (N–H) and a distinct steric profile (molecular weight 356.44 Da) that is fundamentally different from its closest structural analogs: the N-benzyl analog (CAS 878060-58-3, MW 418.52 Da) adds significant aromatic bulk and lipophilicity; the N,N-diethyl analog eliminates hydrogen-bond donor capacity entirely, restricting binding interactions to purely hydrophobic and dipolar contacts; and the N-(3-fluorophenyl) analog introduces an electron-withdrawing aryl group that alters amide electronics and conformational preference [1]. In the broader context of indole-sulfonamide medicinal chemistry, SAR studies have repeatedly demonstrated that N-acetamide substitution patterns critically modulate potency against sPLA₂, COX-2, and kinase targets, with mono-N-alkyl substituents often occupying a favorable balance between target affinity and physicochemical drug-likeness parameters [2][3]. These structural differences mean that generic interchange within this scaffold class is pharmacologically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide (CAS 898431-03-3) vs. Closest Structural Analogs


Molecular Weight Advantage: N-Ethyl vs. N-Benzyl Acetamide Analogs for Ligand Efficiency-Driven Screening

Among the 3-benzylsulfonyl-indole-1-acetamide series, the N-ethylacetamide derivative (CAS 898431-03-3) possesses the lowest molecular weight (356.44 Da) relative to N-benzyl (418.52 Da), N-benzyl-N-ethyl (446.6 Da), and N-(4-chlorobenzyl)-N-methyl (466.99 Da) analogs [1]. This 62.08 Da reduction compared to the closest N-benzyl analog translates to a 14.8% lower molecular weight, which in lead optimization contexts historically correlates with improved ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) and greater compliance with Lipinski's Rule of Five parameters [2]. The N-ethyl analog contains 25 heavy atoms vs. 30 for N-benzyl, offering a more fragment-like starting point for SAR expansion with fewer rotatable bonds (5 predicted vs. 7 for N-benzyl) .

Ligand efficiency Fragment-based drug discovery Indole sulfonamide scaffold

Hydrogen-Bond Donor Capacity: N-Ethyl Monoalkylamide vs. N,N-Dialkyl Amide in Target Engagement

CAS 898431-03-3 retains a single hydrogen-bond donor (HBD) via its secondary amide N–H group (HBD count = 1), whereas the corresponding N,N-diethylacetamide analog (2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide) possesses zero HBD capacity (HBD = 0) . In the cPLA₂α indole inhibitor series, SAR studies have demonstrated that the presence of a benzyl sulfonamide N–H is critical for high-affinity binding, with N-alkylation or replacement by tertiary amides leading to significant potency losses due to disruption of key hydrogen-bond interactions within the enzyme active site [1]. For the benzylsulfonyl-indole chemotype specifically, the secondary sulfonamide or amide N–H has been identified as a pharmacophoric element that participates in conserved hydrogen-bond networks with catalytic residues [2].

Hydrogen bonding Amide pharmacophore Target binding Indole sulfonamide

Predicted Lipophilicity (clogP) and Solubility Profile: Balancing Membrane Permeability and Aqueous Solubility vs. Heavier Analogs

The N-ethylacetamide moiety confers a predicted clogP of approximately 2.5–2.8 for CAS 898431-03-3, based on fragment-based calculations, compared to an estimated clogP of ~3.5–3.8 for the N-benzyl analog (CAS 878060-58-3) and ~4.0–4.3 for the N-benzyl-N-ethyl analog [1]. For related 1-(phenylsulfonyl)indole compounds, experimental logP values range from 3.71 (NSC 237040) to 4.4, with aqueous solubility estimates from Log Kow models yielding approximately 28.6 mg/L at 25°C . The lower predicted hydrophobicity of the N-ethyl derivative translates to an estimated aqueous solubility advantage of approximately 1.5–2.5-fold over the N-benzyl analog, consistent with the general observation that each additional aromatic ring in the N-substituent reduces aqueous solubility by approximately 0.5–1.0 log units [2]. The polar surface area (tPSA ≈ 75–80 Ų) remains relatively constant across this analog series, meaning that differences in lipophilicity are the primary driver of solubility variation [1].

Lipophilicity clogP Aqueous solubility Drug-likeness Indole sulfonamide

Synthetic Tractability and Procurement Cost Advantage: Mono-N-Ethyl vs. Di-Substituted and N-Aryl Acetamide Analogs

The synthesis of CAS 898431-03-3 proceeds via a convergent two-step sequence: (i) N-alkylation of 3-(benzylsulfonyl)-1H-indole with 2-chloro-N-ethylacetamide or bromoacetyl bromide followed by ethylamine treatment, or alternatively (ii) direct amide coupling using ethylamine with the corresponding indole-1-acetic acid derivative [1]. Mono-N-ethylamine is commercially available at low cost relative to N-benzyl-N-ethylamine or 3-fluoroaniline reagents required for the corresponding N-benzyl-N-ethyl and N-aryl analogs. The commercial availability of the target compound from multiple vendors at research-grade purity (≥95%) with typical pricing in the range of $50–200/100 mg for catalog quantities positions it as a more economical entry point compared to custom-synthesized N,N-disubstituted variants that require additional synthetic steps (tertiary amide formation via reductive amination or sequential alkylation) and attendant purification challenges .

Synthetic accessibility Procurement cost Chemical intermediates Indole functionalization Amide coupling

Evidence-Backed Research and Industrial Application Scenarios for 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide (CAS 898431-03-3)


Fragment-Based and Ligand-Efficiency-Optimized Hit Discovery: Using CAS 898431-03-3 as a Low-MW Starting Point for Benzylsulfonyl-Indole SAR

With a molecular weight of 356.44 Da and only 25 heavy atoms, CAS 898431-03-3 satisfies fragment-like property criteria (MW < 300 Da is typical for fragments; this compound sits at the upper boundary and is more accurately a 'minimal pharmacophore' probe) [1]. Its 14.8% lower molecular weight vs. the N-benzyl analog makes it the preferred starting scaffold for hit-to-lead programs where ligand efficiency is a key decision metric. Researchers can use this compound as a core template for systematic N-substituent scanning, exploiting the mono-ethylamide as a synthetically accessible handle for parallel derivatization. The scaffold's demonstrated versatility across multiple target classes (sPLA₂, cPLA₂α, COX-2, hedgehog pathway, kinases) supports its deployment in phenotypic screening cascades where target deconvolution is planned downstream [2].

Biochemical Assay Development with Solubility-Challenged Membrane Protein Targets: Exploiting the Favorable Solubility Profile of the N-Ethyl Analog

The predicted aqueous solubility advantage of CAS 898431-03-3 (estimated >50 mg/L at pH 7.4) over the N-benzyl analog (estimated ~20–30 mg/L) translates to more reliable concentration-response relationships in biochemical assays, particularly for membrane protein targets such as GPCRs (e.g., Smoothened), ion channels, and phospholipase enzymes where compound aggregation from low-solubility stocks can confound IC₅₀ determinations [1][2]. The single HBD of the N-ethylamide also reduces the likelihood of non-specific aggregate-based inhibition compared to more lipophilic, multi-aromatic analogs, making this compound a more robust tool for early-stage target engagement studies in the benzylsulfonyl-indole chemotype space [3].

Medicinal Chemistry Education and Undergraduate/Graduate Training: A Pedagogically Accessible Model System for Indole Functionalization Chemistry

CAS 898431-03-3 exemplifies a well-defined, two-step synthesis from commercially available 3-(benzylsulfonyl)-1H-indole, making it an ideal teaching compound for undergraduate and graduate-level courses in heterocyclic chemistry and medicinal chemistry [1]. The convergent synthetic route demonstrates fundamental concepts including N1-alkylation regioselectivity, sulfonyl group stability under basic conditions, and amide bond formation. Its moderate molecular complexity and the availability of multiple structurally characterized analogs for comparative analysis support its use as a model system for introducing students to SAR principles, pharmacophore identification, and the relationship between N-substituent structure and physicochemical properties [2].

Chemical Biology Probe Development: Leveraging the Benzylsulfonyl-Indole Scaffold for Target Identification in Inflammatory and Oncogenic Signaling Pathways

The benzylsulfonyl-indole scaffold has been validated across multiple biological contexts, with the structurally related compound LKD1214 demonstrating IC₅₀ = 0.023 µM against hedgehog pathway activation—comparable to the clinical standard vismodegib—and retaining activity against the drug-resistant SmoD477H mutant [1]. While direct activity data for CAS 898431-03-3 at specific targets remains limited in the public domain, the compound's structural features (benzylsulfonyl at C3, N-ethylacetamide at N1) are consistent with the pharmacophoric requirements for cPLA₂α inhibition identified in the Efipladib/Ecopladib series, where benzyl sulfonamide substitution patterns critically govern potency [2]. This positions CAS 898431-03-3 as a strategic chemical biology starting point for affinity-based proteomics (e.g., pull-down with a biotinylated derivative) or photoaffinity labeling studies aimed at identifying novel protein targets within inflammatory and oncogenic signaling networks.

Quote Request

Request a Quote for 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.